6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine
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Overview
Description
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 6th position of the indazole ring.
Protection and Deprotection: Use of protecting groups to selectively react with specific functional groups.
Coupling Reactions: Formation of the tetrahydro-2H-pyran moieties through coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydro-2H-pyran moieties.
Reduction: Reduction reactions could be used to modify the indazole ring or the pyran groups.
Substitution: Various substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine could have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases like cancer or neurological disorders.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-amine: A simpler indazole derivative with known biological activities.
6-Bromo-1H-indazole: A brominated indazole compound with potential for further functionalization.
Tetrahydro-2H-pyran derivatives: Compounds containing the tetrahydro-2H-pyran moiety, known for their diverse chemical properties.
Uniqueness
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine is unique due to the combination of the indazole core with two tetrahydro-2H-pyran groups, which may confer distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
6-bromo-1-(oxan-2-yl)-N-(oxan-4-yl)indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2/c18-12-4-5-14-15(11-12)21(16-3-1-2-8-23-16)20-17(14)19-13-6-9-22-10-7-13/h4-5,11,13,16H,1-3,6-10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKZLXBBXZSKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)Br)C(=N2)NC4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731426 |
Source
|
Record name | 6-Bromo-1-(oxan-2-yl)-N-(oxan-4-yl)-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214900-68-1 |
Source
|
Record name | 6-Bromo-1-(oxan-2-yl)-N-(oxan-4-yl)-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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